N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide
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Description
The compound "N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and material science. The papers provided discuss similar compounds with variations in their molecular structures and substituents, which are synthesized and evaluated for different biological activities or physical properties.
Synthesis Analysis
The synthesis of related compounds involves starting materials such as 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate, as seen in the preparation of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Another example includes the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, which are investigated for their binding to the Peripheral Benzodiazepine Receptor (PBR) . These processes typically involve multiple steps, including cyclization reactions and the introduction of various functional groups to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and density functional theory (DFT) calculations . For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its derivatives have been determined, revealing folded conformations and intramolecular hydrogen bonding . These structural analyses provide insights into the conformational preferences and stability of the molecules.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is explored in the context of their potential applications. For example, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been used as a precursor for synthesizing various pyridazine and pyrimidine derivatives, indicating its versatility in chemical transformations . The reactivity is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the outcome of reactions such as cyclization or nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized using techniques like thermal gravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction . These properties are crucial for understanding the stability and suitability of these compounds for various applications. For instance, the solid-state characterization of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide revealed different conformational types and the presence of a common heterosynthon among most of the carboxylic acid cocrystals .
Scientific Research Applications
Radiosynthesis for PET Imaging
Research has demonstrated the use of related compounds in the radiosynthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET), highlighting their potential in neurological and oncological imaging applications (Dollé et al., 2008).
Anticancer Activity
Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, including 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, for their anticancer properties, showing promising activity against a panel of cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Novel Compounds
Another aspect of research includes the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, demonstrating the compound's versatility in creating new therapeutic agents (Abu‐Hashem et al., 2020).
Green Synthesis of Intermediates
Efforts have been made towards the green synthesis of intermediates such as N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the compound's role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Antimicrobial and Antifungal Activity
Further studies include the development of phenyl methoxyacrylates containing 2-alkenylthiopyrimidine substructures, evaluating their acaricidal activity, which opens avenues for agricultural applications (Hao et al., 2020).
properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-pyrimidin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2S/c1-22-11-3-2-9(14(15,16)17)6-10(11)20-12(21)7-23-13-4-5-18-8-19-13/h2-6,8H,7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBHQIIXMXPQHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(pyrimidin-4-ylthio)acetamide |
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